
4-((Dimethylamino)methyl)piperidin-4-ol
概要
説明
“4-((Dimethylamino)methyl)piperidin-4-ol” is a chemical compound that is part of the piperidone class of compounds . Piperidones are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, etc .
Synthesis Analysis
Piperidones serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives . The piperidone analogs that are synthesized have been bio-assayed for their varied activity .
Chemical Reactions Analysis
The structure-activity relationship of the piperidones has been established . The linker between the piperidine ring and the phenyl ring, as well as the substituent pattern of the phenyl ring, play a pivotal role in binding affinity and selectivity .
科学的研究の応用
Synthesis of New Analogues
4-((Dimethylamino)methyl)piperidin-4-ol derivatives have been utilized in the synthesis of new analogues of diphenylpyraline, a compound known for its antimycobacterial activity. These derivatives were prepared using various methods, demonstrating the compound's versatility in synthetic organic chemistry (Weis, Kungl, & Seebacher, 2003).
Medicinal Chemistry
In medicinal chemistry, this compound derivatives have attracted interest for their potential as anticonvulsant drugs. The influence of the methyl substituent and N-oxide formation on these derivatives was examined, revealing insights into their molecular geometry and intermolecular interactions, which are crucial for drug design (Żesławska et al., 2020).
Spectroscopic Properties Study
The compound has been a subject of study for its spectroscopic properties. For instance, derivatives containing a piperidine ring were synthesized, and their absorption spectra were analyzed to understand the effects of structural changes on their photophysical properties (Krasnaya et al., 2009).
Central Nervous System Agents
This compound derivatives have been investigated as potential central nervous system agents. Their synthesis, molecular structure, and biological evaluation, especially their activity against tetrabenazine-induced ptosis, have been a significant research focus (Martin et al., 1981).
Frustrated Lewis Pairs in Chemistry
The compound has been used in the study of frustrated Lewis pairs in chemistry, contributing to the understanding of intramolecular B-N bonds and four-membered rings. This research provides valuable insights into the reactivity of these molecules toward hydrogen and other small molecules (Körte et al., 2015).
Cytotoxic Activity
Some derivatives of this compound have been synthesized to assess their cytotoxic activities against various human tumor cell lines, highlighting the compound's potential in cancer research (Vosooghi et al., 2010).
Molecular Structure Analysis
The molecular structure of various derivatives has been extensively studied, contributing to the field of crystallography and molecular design.
Scientific Research Applications of this compound
Synthesis of New Analogues
This compound derivatives have been used in the synthesis of new analogues of diphenylpyraline. This research involved converting dihydropyridine-thiones to piperidin-4-ols and their subsequent methylation. These derivatives showed potential antimycobacterial activity, demonstrating the compound's significance in medicinal chemistry and drug development (Weis, Kungl, & Seebacher, 2003).
Medicinal Chemistry and Molecular Structure
In medicinal chemistry, derivatives of this compound have been examined for their potential as anticonvulsant drugs. Studies have focused on the influence of the methyl substituent and N-oxide formation on the geometry and intermolecular interactions in the crystal structures of these compounds (Żesławska et al., 2020).
Spectroscopic Properties
The compound's derivatives have been synthesized and studied for their spectroscopic properties. These studies are crucial for understanding how structural modifications affect photophysical properties, which is vital for applications in materials science and photochemistry (Krasnaya et al., 2009).
Potential CNS Agents
The compound's derivatives have also been explored as potential central nervous system agents. This research involved synthesizing and evaluating cis- and trans-4-amino-3'-arylspiro derivatives for their biological activity, particularly for antidepressant properties (Martin et al., 1981).
作用機序
Target of Action
The primary target of 4-((Dimethylamino)methyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
The compound interacts with the CCR5 receptor, acting as an antagonist . Most CCR5 antagonists, including this compound, contain one basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction . Another common feature of most of the antagonists is the presence of two or more lipophilic groups in the ligand .
Biochemical Pathways
The blockade of the CCR5 receptor by this compound prevents the entry of HIV-1 into cells .
Result of Action
The molecular and cellular effects of this compound’s action include the prevention of HIV-1 entry into cells . This results in resistance to R5-tropic HIV-1 infection .
特性
IUPAC Name |
4-[(dimethylamino)methyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-10(2)7-8(11)3-5-9-6-4-8/h9,11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGCHZLCVBUEID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCNCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

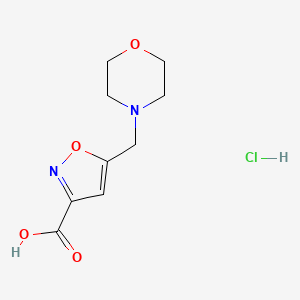
![2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1603399.png)
![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-yl]-ethanone](/img/structure/B1603401.png)


![1-[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-ol](/img/structure/B1603405.png)
![3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine](/img/structure/B1603406.png)
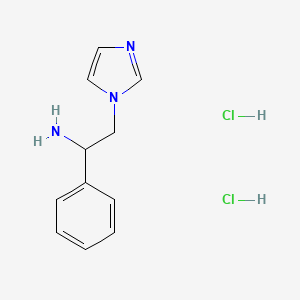
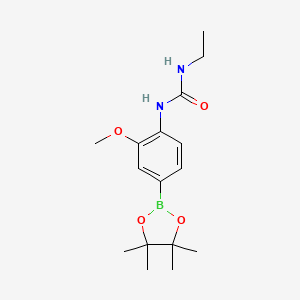
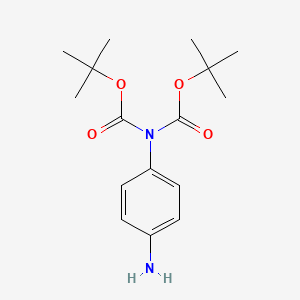
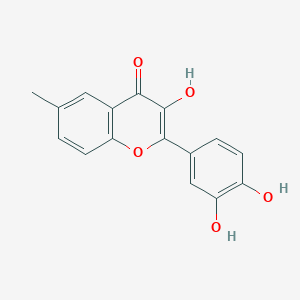

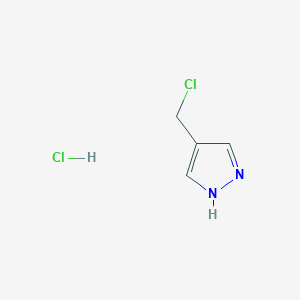
![3-Bromofuro[3,2-c]pyridin-4-amine](/img/structure/B1603420.png)